2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
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Overview
Description
2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxopyrazinyl group, and a dimethylphenylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 2,3-dioxopyrazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-(3,5-dimethylphenyl)acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the chlorophenyl group but differs in its overall structure and properties.
Bis(4-chlorophenyl)methanone: Another compound with a chlorophenyl group, used in different applications.
Uniqueness
2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-14-9-15(2)11-18(10-14)23-19(26)13-25-8-7-24(20(27)21(25)28)12-16-3-5-17(22)6-4-16/h3-11H,12-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXRYNBRYWNXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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